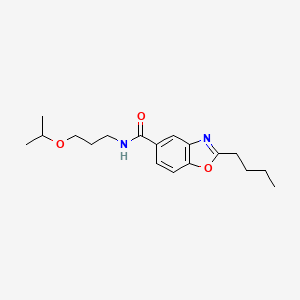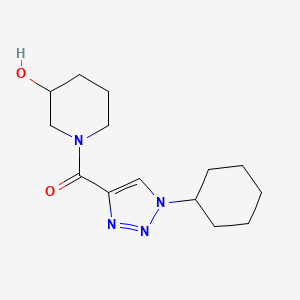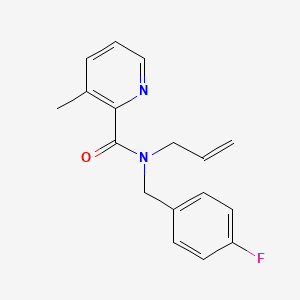![molecular formula C14H21N3O2 B3790144 3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-N-pyridin-3-ylpropanamide](/img/structure/B3790144.png)
3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-N-pyridin-3-ylpropanamide
Overview
Description
The compound “3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-N-pyridin-3-ylpropanamide” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The methoxymethyl group could be introduced through a methylation reaction. The pyridin-3-ylpropanamide group could be introduced through a series of reactions, including amide bond formation .Molecular Structure Analysis
The structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings. The stereochemistry at the 2-position of the pyrrolidine ring is specified as R, indicating the configuration of the substituents around this chiral center .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The methoxymethyl group could potentially be cleaved under certain conditions to yield a formaldehyde and a demethylated compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine and pyridine rings could contribute to its aromaticity and potentially its planarity. The amide group could participate in hydrogen bonding, influencing its solubility properties .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, as well as investigation of its biological activity. It could also be interesting to explore the influence of different substituents on the pyrrolidine and pyridine rings on the compound’s properties and activity .
Properties
IUPAC Name |
3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-11-13-5-3-8-17(13)9-6-14(18)16-12-4-2-7-15-10-12/h2,4,7,10,13H,3,5-6,8-9,11H2,1H3,(H,16,18)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPQGDNKVBIHLI-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1CCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1CCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B3790069.png)
![[1-[(methylthio)acetyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B3790071.png)
![1-(1-cyclopentylpiperidin-4-yl)-N-[(4-ethynylphenyl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B3790076.png)
![2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]acetamide](/img/structure/B3790084.png)
![N-[4-[2-[[(3R,4R)-4-morpholin-4-yloxolan-3-yl]amino]-2-oxoethoxy]phenyl]propanamide](/img/structure/B3790087.png)

![1-(4-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3790100.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(5-isoquinolinylmethyl)-2-methoxyethanamine](/img/structure/B3790102.png)
![2-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3790115.png)
![1-(2-chlorobenzyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3790121.png)
![4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine trifluoroacetate](/img/structure/B3790129.png)

![1-(2-fluoro-4-methoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B3790143.png)

